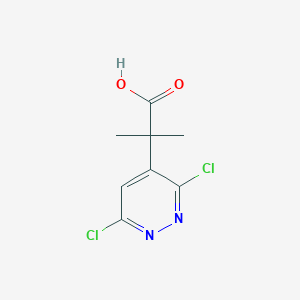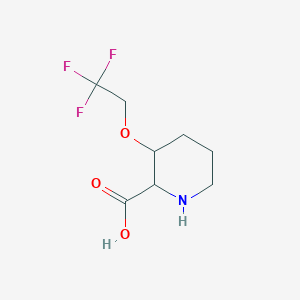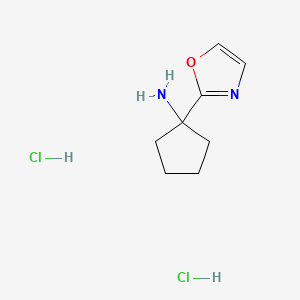
1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride is a heterocyclic compound that features an oxazole ring fused with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The oxazole ring can be formed through the reaction of an α-haloketone with an amide, followed by cyclization. The cyclopentane ring is then introduced through a series of substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxazole derivatives, reduced analogs, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating biological processes and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Oxazole: A five-membered ring with oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with different positioning of oxygen and nitrogen.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness: 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H14Cl2N2O |
|---|---|
Poids moléculaire |
225.11 g/mol |
Nom IUPAC |
1-(1,3-oxazol-2-yl)cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;;/h5-6H,1-4,9H2;2*1H |
Clé InChI |
QQWDBVIVZLYSDO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=NC=CO2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


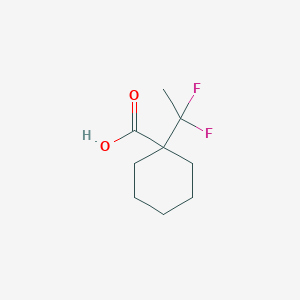
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
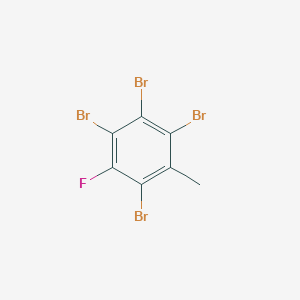

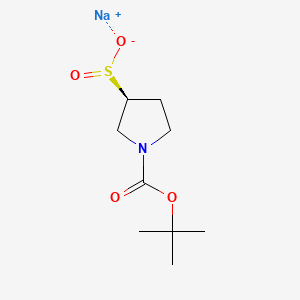

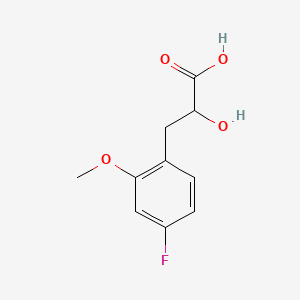
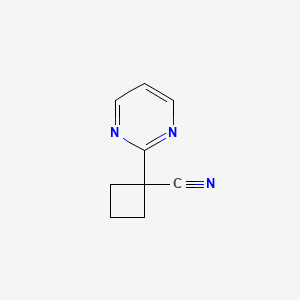
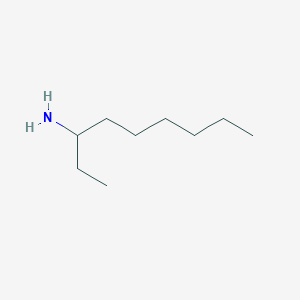

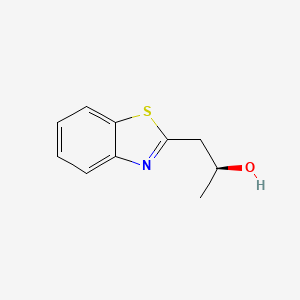
![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
